Journal Name:Nanoscale
Journal ISSN:2040-3364
IF:6.7
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nr
Year of Origin:2009
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2439
Publishing Cycle:Monthly
OA or Not:Not
Nanoscale ( IF 6.7 ) Pub Date: 2023-05-08 , DOI:
10.1055/s-0042-1751451
A direct oxidative alkylarylation reaction of N-arylacrylamides with simple alkanes for the synthesis of 3,3-disubstituted oxindoles under metal-free conditions was demonstrated. By using PhI(OAc)2 [(diacetoxy)iodobenzene] as an oxidant, a series of 3,3-disubstituted oxindoles bearing different aryl or alkyl substituents were generated in moderate to excellent chemical yields via a radical-initiated alkylation/cyclization process. The reported method features good functional group tolerance and wide substrate range, and provides an effective method for the preparation of various alkyl substituted 3,3-disubstituted oxindoles.
Nanoscale ( IF 6.7 ) Pub Date: 2023-05-08 , DOI:
10.1055/a-2068-5625
High-yielding and mild conditions are used to prepare of 1-bromo-2-alkyl- or 2-arylpent-4-en-2-ols/1-bromo-2-alkyl- or 2-arylpent-4-yn-2-ols from α-diazoketones. The reaction involves allylation/propargylation with successive bromide insertion using in situ generated allyltin bromide/or propargyltin bromide from activated tin metal and allyl/or propargyl bromide.
Nanoscale ( IF 6.7 ) Pub Date: 2023-01-24 , DOI:
10.1055/a-2004-6344
Homoconjugated push–pull chromophores were obtained by an efficient, click-type formal [2+2] cycloaddition. With these short synthetic transformations, complex chromophore structures were achieved in a single step without any by-product formation. Significant second-order optical nonlinearities have been calculated for the synthesized compounds.
Nanoscale ( IF 6.7 ) Pub Date: 2023-03-28 , DOI:
10.1055/a-2035-9753
We describe the efficient total syntheses of naturally occurring tripeptides acidiphilamides A–C and epi-acidiphilamides A–C, which were prepared from commercially available l-phenyl alanine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as peptide coupling reagent. The structures of the natural acidiphilamides A, B and C were characterized by NMR, MS and SOR data, which match those of natural products, whereas the structures of epi-acidiphilamides A, B and C were confirmed by 2D NMR studies.
Nanoscale ( IF 6.7 ) Pub Date: 2023-03-27 , DOI:
10.1055/a-2025-2759
A heterogeneous CoOCN composite was synthesized via a one-pot reaction of [Co(NO3)2] and urea at 500 °C in a muffle furnace. The composite was fully characterized by FTIR, Raman, powder XRD, and XPS techniques. The catalyst was found to be efficient for the hydrations of aryl alkynes and nitriles under aerobic conditions. In addition, the catalyst exhibits high catalytic performance for the reduction of nitroarenes under inert gas-free conditions. This multitasking CoOCN composite was found to be highly suitable for all derivatives of nitrobenzene, alkynes, and nitriles because good to excellent yields were obtained. The catalyst was recovered quantitatively from the reaction mixture by simple filtration and consequently reused for seven consecutive cycles in all reactions without significant loss of catalytic activity. Hence, the synthesized CN-doped CoOCN composite worked as a multitasking catalyst for various value-added organic transformations, and it is highly economical and reusable for up to seven catalytic cycles without any activation, with even the last cycle producing reasonable yields of up to 48–50%.
Nanoscale ( IF 6.7 ) Pub Date: 2023-02-20 , DOI:
10.1055/a-2024-1382
Nanoscale ( IF 6.7 ) Pub Date: 2023-01-30 , DOI:
10.1055/a-1996-8940
The development of micellar catalysis offers a sustainable alternative to organic solvents, and represents an environmental milestone in organic synthesis. Here, the first Michael addition of masked acetaldehyde under neutral, cationic and anionic micellar catalysis is reported, affording the products in high yields and enantiomeric excess, despite the use of water as solvent.
Nanoscale ( IF 6.7 ) Pub Date: 2023-01-26 , DOI:
10.1055/s-0042-1751835
The development of new pharmacologically active molecules targeting tubulin polymerization has recently attracted great interest in research groups. In efforts to develop new potent anticancer compounds, imidazole-tethered/fused pharmacologically active aryl derivatives possessing different substitution patterns targeting tubulin polymerization have been rationally designed and synthesized. The target molecules (P1-5 and KG1-5) were synthesized by multistep syntheses involving the reaction of intermediate 2-aminophenyl-tethered imidazoles with appropriate reactants in the presence of p-TsOH under different conditions. The synthesized compounds displayed moderate to good cytotoxicity, comparable to that of colchicine, against four cancer cell lines (MCF-7, MD-MBA-231, A549, and HCT-116). Compounds P2 and P5, with an imidazoloquinoxaline moiety, emerged as potential leads with cytotoxicity profiles against these cell lines similar to colchicine. Compounds P2 and P5 arrested cell division at the G2/M phase and prevented cancerous cell growth through induced apoptosis. These results favored the hypothesis that the compounds might act by binding to the colchicine binding site, which was further confirmed with the help of a tubulin polymerization inhibition assay. The results encourage the further exploration of imidazoloquinoxalines as promising leads that deserve advanced clinical investigation.
Nanoscale ( IF 6.7 ) Pub Date: 2022-10-19 , DOI:
10.1055/s-0042-1751374
An efficient approach for the one-pot synthesis of 4-bromotetrahydropyrans in a highly diastereoselective manner via the alkynylation followed by Prins cyclisation is described. The method employs aldehydes and allyl bromide as reactants, with a Zn/ZnBr2 catalytic system in CH2Cl2. A variety of 2,6-disubstituted 4-bromotetrahydropyran derivatives were obtained in good yields.
Nanoscale ( IF 6.7 ) Pub Date: 2022-10-13 , DOI:
10.1055/a-1933-0602
This review reports on the total synthesis of conduramines, which are formally derived from conduritols, mainly containing a trihydroxy aminocyclohexene core. Analysis of the different strategies developed to prepare these aminocyclohexene triols and their derivatives has been carried out with special attention paid to the methods employed for the insertion of the chiral amine moiety.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.00 | 137 | Science Citation Index Science Citation Index Expanded | Not |
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